2,4,6-Trimethoxyphenyl isocyanate
Description
Research Significance and Trajectory of 2,4,6-Trimethylphenyl Isocyanate
The research significance of 2,4,6-trimethylphenyl isocyanate, also known as mesityl isocyanate, lies primarily in its utility as a versatile intermediate in organic synthesis. nih.govsigmaaldrich.com Its unique substitution pattern, featuring three methyl groups on the phenyl ring, imparts specific properties that are of interest in various fields of chemical research. The trajectory of research involving this compound has evolved from fundamental studies of its synthesis and basic reactivity to more specialized applications.
Initially, research focused on the synthesis of 2,4,6-trimethylphenyl isocyanate, commonly achieved through the reaction of 2,4,6-trimethylphenylamine with phosgene (B1210022) or a phosgene equivalent. organic-chemistry.org The steric hindrance provided by the three methyl groups influences the reactivity of the isocyanate group, making it a valuable tool for investigating reaction mechanisms and the effects of molecular architecture on chemical transformations. nih.gov
In recent years, the focus has shifted towards its application in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. organic-chemistry.org The steric bulk of the mesityl group can be exploited to control the stereochemistry of reactions or to create specific molecular architectures in polymer chains. The ongoing exploration of its reactivity with a variety of nucleophiles continues to expand its role as a building block in organic chemistry.
Core Academic Inquiry Areas for 2,4,6-Trimethylphenyl Isocyanate Research
The academic inquiry into 2,4,6-trimethylphenyl isocyanate is concentrated on several key areas, primarily revolving around its synthesis and reactivity.
Synthesis of Substituted Ureas and Carbamates: A major area of research is its reaction with amines and alcohols to form substituted ureas and carbamates, respectively. organic-chemistry.orggoogle.com These reactions are fundamental in organic synthesis and are crucial for the production of a wide range of compounds with potential biological activity or material applications. nih.gov The general reaction for the formation of a urea (B33335) involves the addition of an amine to the isocyanate, a process that is typically efficient and does not require a catalyst. uni.lu Similarly, the reaction with alcohols yields carbamates. youtube.com
Polymer Chemistry: 2,4,6-Trimethylphenyl isocyanate is also investigated for its role in polymer synthesis, particularly in the creation of polyurethanes. organic-chemistry.org The sterically hindered nature of the isocyanate group can influence the properties of the resulting polymers, such as their thermal stability and mechanical strength.
Mechanistic Studies: The compound serves as a model substrate for studying the influence of steric and electronic effects on the reactivity of the isocyanate group. By comparing its reaction rates and product distributions with those of less hindered isocyanates, researchers can gain valuable insights into the mechanisms of isocyanate reactions. nih.gov
Molecular Structure Analysis and Reactivity Correlation
The molecular structure of 2,4,6-trimethylphenyl isocyanate is key to understanding its reactivity. The isocyanate group (-N=C=O) is inherently electrophilic at the carbonyl carbon, making it susceptible to attack by nucleophiles. chegg.com However, the three methyl groups on the phenyl ring introduce significant steric hindrance around the reactive isocyanate moiety.
This steric bulk has a profound impact on the compound's reactivity. Compared to a non-substituted or less substituted phenyl isocyanate, the approach of a nucleophile to the electrophilic carbon of the isocyanate group in 2,4,6-trimethylphenyl isocyanate is significantly impeded. This steric hindrance can lead to a decrease in reaction rates and can also influence the regioselectivity of reactions when other reactive sites are present in the molecule. nih.gov
The electronic effects of the methyl groups also play a role. As alkyl groups, they are weakly electron-donating, which can slightly decrease the electrophilicity of the isocyanate carbon. However, the steric effects are generally considered to be the dominant factor governing the reactivity of this compound.
The table below summarizes some of the key properties of 2,4,6-trimethylphenyl isocyanate.
| Property | Value | Reference |
| CAS Number | 2958-62-5 | scbt.com |
| Molecular Formula | C₁₀H₁₁NO | scbt.com |
| Molecular Weight | 161.20 g/mol | scbt.com |
| Melting Point | 44-48 °C | nih.gov |
| Boiling Point | 218-220 °C | nih.gov |
| Reactant 1 | Reactant 2 | Product | Reaction Type | Typical Yield (%) |
| Phenyl Isocyanate | Aniline (B41778) | N,N'-Diphenylurea | Urea Synthesis | High |
| Phenyl Isocyanate | Ethanol | Ethyl phenylcarbamate | Carbamate (B1207046) Synthesis | High |
| Isocyanate | Amine | Substituted Urea | Urea Synthesis | Varies |
| Isocyanate | Alcohol | Substituted Carbamate | Carbamate Synthesis | Varies |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
2-isocyanato-1,3,5-trimethoxybenzene |
InChI |
InChI=1S/C10H11NO4/c1-13-7-4-8(14-2)10(11-6-12)9(5-7)15-3/h4-5H,1-3H3 |
InChI Key |
AGLWLXYDTLVWKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)N=C=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Innovations for 2,4,6 Trimethylphenyl Isocyanate
Phosgene-Based Synthesis Routes
The reaction of 2,4,6-trimethylaniline (B148799) (mesitylamine) with phosgene (B1210022) is the most established industrial method for producing 2,4,6-trimethylphenyl isocyanate. smolecule.com This process is typically conducted in either the liquid or gas phase and is valued for its efficiency, though it requires handling the extremely toxic phosgene gas. nih.govacs.org
Liquid Phase Phosgenation Techniques
Liquid phase phosgenation involves reacting 2,4,6-trimethylaniline with phosgene in an inert organic solvent. smolecule.commdpi.com The process is generally a two-stage reaction where the primary amine first reacts with phosgene to form an N-substituted carbamoyl (B1232498) chloride intermediate. smolecule.com This intermediate is then thermally decomposed to yield the final 2,4,6-trimethylphenyl isocyanate and hydrogen chloride (HCl). smolecule.com
The reaction is very rapid even at moderate temperatures (40 to 150 °C), and efficient mixing is crucial to minimize the formation of byproducts. mdpi.com A variety of inert solvents can be used, including aromatic hydrocarbons like toluene (B28343) and xylene, or chlorinated aromatic hydrocarbons. mdpi.com One technique, known as salt phosgenation, involves first forming a hydrochloride salt of the amine, which then reacts with liquid phosgene. nih.gov While this allows for milder reaction conditions, it can have longer reaction times and higher solvent requirements. nih.gov
Gas Phase Phosgenation Processes
Gas phase phosgenation represents a more modern and efficient approach to synthesizing isocyanates. fit.edu This method involves vaporizing the liquid 2,4,6-trimethylaniline and reacting it with an excess of gaseous phosgene at high temperatures, typically ranging from 200 to 600°C. nih.govsmolecule.comgoogle.com The reaction is continuous and occurs in a specialized reactor, often a cylindrical space with no moving parts, designed to maintain turbulent flow. google.com
The key advantages of this process include significantly reduced reaction times (residence times can be less than a minute), lower solvent consumption by up to 80%, and reduced energy usage by 60% compared to liquid-phase methods. smolecule.comfit.edu The high temperatures and rapid reaction kinetics also lead to high space-time yields and fewer byproducts, resulting in a purer product. smolecule.com The heat generated by the exothermic phosgenation reaction can be utilized to preheat the starting materials, further improving energy efficiency. researchgate.net
| Parameter | Liquid Phase Phosgenation | Gas Phase Phosgenation |
|---|---|---|
| Starting Amine State | Solution in inert solvent | Vaporized gas |
| Temperature Range | 40 - 150 °C mdpi.com | 200 - 600 °C nih.govsmolecule.comgoogle.com |
| Reaction Time | Longer (e.g., 50 minutes) nih.govfit.edu | Very short (e.g., < 1 minute) smolecule.comfit.edu |
| Solvent Requirement | High nih.gov | Low (up to 80% reduction) fit.edu |
| Energy Consumption | Higher | Lower (up to 60% reduction) fit.edu |
| Key Characteristics | Well-established, requires good mixing, potential for byproduct formation. smolecule.commdpi.com | High efficiency, high purity, requires specialized equipment for vaporization and heat management. smolecule.comresearchgate.net |
Catalytic Aspects in Phosgenation
While the reaction between the amine and phosgene itself is typically uncatalyzed, catalysis plays a crucial role in the production of the phosgene reactant. Phosgene is synthesized by passing purified carbon monoxide and chlorine gas over a bed of porous activated carbon. mdpi.com The activated carbon acts as a catalyst, lowering the activation energy for phosgene formation to values between 32 and 56 kJ mol⁻¹. researchgate.net This catalytic process is highly exothermic, and managing the reaction temperature is critical for both efficiency and safety. researchgate.net
Non-Phosgene Synthesis Strategies
The significant hazards associated with using phosgene have driven extensive research into alternative, phosgene-free synthesis routes for isocyanates. nih.govacs.org These methods are considered "greener" as they avoid the use of highly toxic reagents and often eliminate the formation of corrosive byproducts like HCl, which simplifies purification and improves product quality. nih.govresearchgate.net
Carbamate (B1207046) Thermal Decomposition Pathways
A leading non-phosgene strategy involves the thermal decomposition (thermolysis) of carbamates. researchgate.netmdpi.com This two-step process first involves the synthesis of a carbamate from the corresponding amine (2,4,6-trimethylaniline), followed by its thermal cracking to yield the isocyanate and an alcohol. researchgate.net This pathway can be performed in either the gas or liquid phase. mdpi.com
Gas-phase thermolysis of carbamates is typically carried out at temperatures around 400°C. mdpi.com Liquid-phase methods are also employed, often in high-boiling inert solvents, in an effort to lower the required decomposition temperature and minimize undesirable side reactions. mdpi.comgoogle.com A significant challenge in this method is the reversibility of the decomposition reaction, which can complicate its industrial application. butlerov.com The success of the process often depends on effectively separating the isocyanate and alcohol products as they form. publish.csiro.au
Development of Catalyst Systems for Non-Phosgene Routes
Catalysis is central to the viability of non-phosgene routes, both for the initial formation of the carbamate intermediate and for its subsequent decomposition.
For carbamate synthesis, various approaches exist. The reaction of amines with dimethyl carbonate is a promising route. smolecule.comionike.com Researchers have developed catalysts like a nickel-promoted magnetic iron oxide system that effectively facilitates the synthesis of N-substituted carbamates. ionike.com This particular catalyst is advantageous as it can be easily recovered using a magnetic field for reuse. ionike.com Other catalysts, such as lead compounds (e.g., PbO, PbCO₃), have shown excellent activity for producing carbamate intermediates from reactants like N,N′-diphenyl urea (B33335) and dimethyl carbonate. researchgate.net
For the critical step of carbamate decomposition, a range of metal-based catalysts have been investigated to lower the decomposition temperature and improve selectivity towards the isocyanate. researchgate.netmdpi.com These include various metal oxides such as zinc oxide (ZnO), aluminum oxide (Al₂O₃), and bismuth(III) oxide (Bi₂O₃). researchgate.netnih.gov Zinc-based catalysts, in particular, are noted for their high activity, cost-effectiveness, and applicability to a wide range of substrates. nih.gov
| Synthesis Step | Catalyst Type | Example Reactants | Key Findings/Advantages |
|---|---|---|---|
| Carbamate Formation | Nickel-promoted magnetic iron oxide ionike.com | Amines and alkyl carbamates ionike.com | Effective, easily recoverable with a magnet, reusable. ionike.com |
| Lead Compounds (PbO, PbCO₃) researchgate.net | N,N′-diphenyl urea and dimethyl carbonate researchgate.net | Excellent catalytic activity for producing the carbamate intermediate. researchgate.net | |
| Carbamate Decomposition | Zinc Compounds (e.g., ZnO) nih.govresearchgate.net | Carbamates | High activity, cost-effective, versatile for various substrates. nih.gov |
| Other Metal Oxides (Al₂O₃, Bi₂O₃) researchgate.netnih.gov | Carbamates | Evaluated for thermal and catalytic cracking of carbamates. nih.gov |
Novel Synthetic Routes via Rearrangement Reactions
Rearrangement reactions provide elegant and often efficient pathways to complex molecular architectures. In the context of 2,4,6-trimethylphenyl isocyanate synthesis, the rearrangement of nitrile oxides stands out as a noteworthy approach.
Nitrile Oxide-Isocyanate Rearrangement Mechanisms
The thermal rearrangement of 2,4,6-trimethylbenzonitrile (B1295322) N-oxide to 2,4,6-trimethylphenyl isocyanate has been a focal point of mechanistic studies. Initial hypotheses suggesting a purely intramolecular process through a highly strained oxazirine intermediate have been challenged by experimental evidence. Investigations have shown that the rearrangement likely proceeds through an intermolecular mechanism.
Kinetic studies and isotopic labeling experiments suggest a pathway involving the polymerization of the nitrile oxide, which can be catalyzed by either electrophiles or nucleophiles. This polymer then decomposes to yield the final isocyanate product. This proposed mechanism accounts for the observed intermolecular oxygen atom exchange and is more consistent with the thermal behavior of nitrile oxides compared to a unimolecular pathway. The failure to detect a Chemically Induced Dynamic Nuclear Polarization (CIDNP) effect during the rearrangement of 2,4,6-trimethylbenzonitrile N-oxide has ruled out a radical dissociation-recombination pathway wikipedia.org.
Investigations of Oxygen Atom Exchange in Rearrangements
A key piece of evidence supporting the intermolecular nature of the nitrile oxide-isocyanate rearrangement comes from isotopic labeling studies. Experiments using a mixture of 2H-labeled and 18O-labeled 2,4,6-trimethylbenzonitrile N-oxide have demonstrated that the rearrangement proceeds with the exchange of oxygen atoms exclusively between nitrile oxide molecules wikipedia.orgrsc.org.
In these experiments, the mass spectrum of the resulting 2,4,6-trimethylphenyl isocyanate showed the formation of doubly labeled product, which would not be possible if the reaction were strictly intramolecular. This finding strongly supports a mechanism where an oxygen atom is transferred from one nitrile oxide molecule to another, likely through a polymeric intermediate wikipedia.org.
Table 1: Isotopic Labeling Experiment for Oxygen Exchange
| Labeled Reactant | Observation | Conclusion |
| Mixture of 2H- and 18O-labeled 2,4,6-trimethylbenzonitrile N-oxide | Formation of doubly labeled 2,4,6-trimethylphenyl isocyanate | The rearrangement involves intermolecular oxygen atom exchange. |
Acid-Catalyzed Rearrangement Studies
The rearrangement of 2,4,6-trimethylbenzonitrile N-oxide to the corresponding isocyanate can be significantly accelerated by the presence of an acid catalyst. Trifluoroacetic acid has been shown to effectively catalyze this rearrangement at room temperature wikipedia.orgrsc.org.
The catalytic effect of trifluoroacetic acid is consistent with the proposed mechanism involving a polymeric intermediate, where the acid can protonate the nitrile oxide, facilitating the polymerization step. This acid-catalyzed approach offers a milder alternative to the thermal rearrangement, which typically requires higher temperatures. The product of the acid-catalyzed reaction has been confirmed to be 2,4,6-trimethylphenyl isocyanate through its conversion to the corresponding diaryl urea upon reaction with aniline (B41778) wikipedia.org.
Advanced Preparative Techniques for Aryl Isocyanates
Beyond rearrangement reactions of specific precursors, broader advancements in synthetic methodologies for aryl isocyanates are also relevant to the preparation of 2,4,6-trimethylphenyl isocyanate. These techniques often focus on avoiding hazardous reagents like phosgene.
One of the most well-established phosgene-free routes to isocyanates is the Curtius rearrangement nih.govpsu.eduresearchgate.netnih.govorganic-chemistry.org. This reaction involves the thermal decomposition of an acyl azide (B81097), which can be generated from the corresponding carboxylic acid, to an isocyanate with the loss of nitrogen gas. The Curtius rearrangement is known for its tolerance of a wide range of functional groups and proceeds with complete retention of the migrating group's stereochemistry. This method could be applied to the synthesis of 2,4,6-trimethylphenyl isocyanate starting from 2,4,6-trimethylbenzoic acid.
Another significant area of development is the catalytic carbonylation of nitroaromatics or anilines google.comresearchgate.net. These methods utilize transition metal catalysts, often based on palladium or rhodium, to introduce a carbonyl group and form the isocyanate functionality. While challenges such as catalyst stability and separation can exist, these approaches offer a more direct and atom-economical route to aryl isocyanates. For instance, the catalytic carbonylation of 2,4,6-trimethylaniline would be a direct method to produce the target isocyanate.
Table 2: Overview of Advanced Preparative Techniques for Aryl Isocyanates
| Synthetic Method | Starting Material | Key Features |
| Curtius Rearrangement | Carboxylic Acid (e.g., 2,4,6-trimethylbenzoic acid) | Phosgene-free, tolerant of various functional groups, proceeds via an acyl azide intermediate. |
| Catalytic Carbonylation | Nitroaromatic or Aniline (e.g., 2,4,6-trimethylaniline) | Phosgene-free, direct, atom-economical, typically requires a transition metal catalyst. |
Chemical Reactivity and Reaction Mechanisms of 2,4,6 Trimethylphenyl Isocyanate
Nucleophilic Addition Reactions and Carbon-Nitrogen Bond Formation
The isocyanate group is a heteroallene, and its central carbon atom is highly electrophilic, making it a prime target for nucleophilic attack. This reactivity is a cornerstone of isocyanate chemistry, leading to the formation of a new carbon-nitrogen single bond and a variety of functional groups. The general mechanism involves the attack of a nucleophile on the carbonyl carbon of the isocyanate, followed by proton transfer to the nitrogen atom.
One of the most significant applications of this reactivity is in the formation of amide bonds. For instance, the reaction of an α-aminoalkyl radical with an aryl isocyanate results in the formation of α-amino amides. organic-chemistry.org This process involves the radical adding to the electron-deficient carbon of the isocyanate group. organic-chemistry.org The coordination of isocyanides to metal centers can also alter the electronic distribution of the isocyano moiety, enabling reaction pathways that are otherwise inaccessible and facilitating nucleophilic addition.
The mechanism of nucleophilic addition to the isocyanate or isocyanide group can be complex. Theoretical studies on related systems suggest that the reaction is often a stepwise associative process rather than a concerted one. nih.gov This pathway typically involves:
Addition of the nucleophile to the isocyanate carbon atom.
Deprotonation of the nucleophilic group in the resulting intermediate.
Protonation of the isocyanate nitrogen atom to yield the final product. nih.gov
Insertion Reactions into Organometallic Bonds
Insertion reactions involve the formal insertion of the unsaturated isocyanate group into a metal-ligand bond. ilpi.com This reaction class is fundamental in organometallic chemistry and provides a route to new organometallic complexes and organic molecules. The process results in the formation of a new bond between the ligand and the isocyanate's carbon atom, while the nitrogen atom bonds to the metal center, effectively decreasing the coordination number of the metal by one. ilpi.com Such reactions are often termed migratory insertions, as they typically involve the migration of an alkyl or aryl group from the metal to the isocyanate carbon. ilpi.comroaldhoffmann.com
Research has demonstrated the insertion of 2,4,6-trimethylphenyl isocyanate into the tin-oxygen bonds of tin(II) alkoxides, such as [Sn(OiPr)2] and [Sn(OtBu)2]. nih.govacs.org When 2,4,6-trimethylphenyl isocyanate reacts with these tin(II) alkoxides, it undergoes a mono-insertion reaction. nih.govacs.orgrawdatalibrary.netbath.ac.uknih.gov This occurs even when two equivalents of the isocyanate are added, yielding heteroleptic mono-insertion products. nih.govacs.org
The products formed are iso-carbamate complexes. For example, the reaction with [Sn(OiPr)2] yields [Sn{κ²-N,O-Mes-NC(OiPr)O}(μ-OiPr)]₂, and the reaction with [Sn(OtBu)2] produces [Sn{κ²-N,O-Mes-NC(OtBu)O}(μ-OtBu)]₂. acs.orgbath.ac.uknih.gov The identity of these mono-insertion species has been confirmed through microanalysis, NMR spectroscopy, and X-ray crystallography. nih.govacs.org
| Tin(II) Alkoxide Reactant | Isocyanate Reactant | Resulting Product Type | Specific Product Example |
|---|---|---|---|
| [Sn(OiPr)2] | 2,4,6-Trimethylphenyl isocyanate (Mes-NCO) | Mono-insertion iso-carbamate complex | [Sn{κ²-N,O-Mes-NC(OiPr)O}(μ-OiPr)]₂ |
| [Sn(OtBu)2] | 2,4,6-Trimethylphenyl isocyanate (Mes-NCO) | Mono-insertion iso-carbamate complex | [Sn{κ²-N,O-Mes-NC(OtBu)O}(μ-OtBu)]₂ |
The mechanism for heteroallene insertion into metal-alkoxide bonds is thought to proceed through a four-membered transition state. nih.gov In this proposed mechanism, the alkoxide ligand acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate. Concurrently, the isocyanate's oxygen atom coordinates to the metal center, leading to a weakening of both the metal-oxygen and carbon-oxygen double bonds. nih.gov
The degree of insertion—whether mono- or bis-insertion occurs—is influenced by the nature of the isocyanate's substituent. Aryl isocyanates, such as 2,4,6-trimethylphenyl isocyanate, consistently yield mono-insertion products. rawdatalibrary.netbath.ac.uknih.gov In contrast, reactions with alkyl isocyanates typically lead to the formation of bis-insertion products, regardless of the stoichiometry used. nih.govbath.ac.uknih.gov This difference in reactivity highlights the significant electronic and steric influence of the substituent attached to the isocyanate group. Computational and experimental studies have been employed to explore the factors governing this selectivity. nih.gov
Hydroboration Reactions
Hydroboration of isocyanates involves the addition of a boron-hydride bond across the C=N or C=O double bond of the isocyanate group. masterorganicchemistry.com This reduction can be highly selective and is a powerful tool for synthesizing formamides and amines from isocyanates.
Zinc hydride complexes have emerged as effective catalysts for the chemoselective hydroboration of isocyanates. researchgate.netbohrium.combohrium.com A notable example is the conjugated bis-guanidinate (CBG) supported zinc hydride, [{LZnH}₂], which catalyzes the partial reduction of various aryl and alkyl isocyanates using pinacolborane (HBpin) as the borane (B79455) source. researchgate.netbohrium.combohrium.com These catalytic systems are valuable because they can achieve selective reduction of the isocyanate group while tolerating other functional groups like nitro, cyano, and halide moieties. bohrium.combohrium.com Kinetic studies and the characterization of intermediates suggest that the zinc hydride species are responsible for all steps of the reduction process. bohrium.combohrium.com
The hydroboration of isocyanates catalyzed by zinc complexes can be controlled to yield different levels of reduction by varying the stoichiometry of the borane source. rsc.org This allows for the selective synthesis of mono-, double-, or triple-reduction products.
Mono-reduction: Using one equivalent of pinacolborane (HBpin) leads to the formation of N-boryl formamides. This reaction involves the selective opening of the N=C bond to create an amide bond. researchgate.net
Double-reduction: With two equivalents of HBpin, the reaction proceeds further to yield bis(boryl) hemiaminals. researchgate.netbohrium.combohrium.com
Triple-reduction: Employing three equivalents of HBpin results in a deoxygenation hydroboration reaction. This pathway involves the cleavage of the C=O bond, ultimately leading to the formation of N-boryl methyl amines. researchgate.netbohrium.combohrium.comrsc.org
| Equivalents of Pinacolborane (HBpin) | Reduction Level | Resulting Product Class |
|---|---|---|
| 1 | Mono-reduction | N-boryl formamide |
| 2 | Double-reduction | Bis(boryl) hemiaminal |
| 3 | Triple-reduction | N-boryl methyl amine |
Hydroamination Reactions
Hydroamination serves as an atom-economical method for creating C−N bonds through the addition of an N−H bond across an unsaturated organic bond, eliminating the need for dehydrating or activating agents. core.ac.ukacs.org While the catalytic hydroamination of various unsaturated compounds has been extensively studied, its application to isocyanates for producing urea (B33335) derivatives is less common, with existing examples often relying on group 2, titanium, zinc, and actinide complexes. core.ac.ukacs.org
Recent advancements have demonstrated that a two-coordinate Iron(II) m-terphenyl (B1677559) complex, specifically (2,6-Mes2C6H3)2Fe (where Mes = 2,4,6-Me3C6H2), can act as an effective precatalyst for the hydroamination of isocyanates. core.ac.ukacs.orgresearchgate.net This catalytic system facilitates the mono- and di-insertion of isocyanates into the N-H bonds of both primary and secondary amines. core.ac.ukacs.org This process represents a significant expansion of iron-catalyzed hydroamination, previously reported for the hydrophosphination of isocyanates. core.ac.ukacs.org The catalysis can proceed effectively, and unlike related hydrophosphination reactions, the addition of a weak acid like NEt3·HCl has only a minor impact on the product distribution. core.ac.uk
The selectivity of the iron(II)-catalyzed hydroamination of isocyanates can be controlled by modifying the reaction conditions, allowing for the preferential formation of either urea (mono-insertion) or biuret (di-insertion) derivatives. core.ac.ukacs.orgresearchgate.net A key factor influencing the product outcome is the choice of solvent. acs.org
For instance, the reaction of isocyanates with amines in a non-coordinating solvent like benzene-d6 typically yields a mixture of products, including the biuret derivative as the major product. acs.org However, changing the solvent to a coordinating one, such as tetrahydrofuran (THF), can completely shift the selectivity to favor the exclusive formation of the mono-insertion urea product. acs.org This control over selectivity is crucial for synthesizing specific urea or biuret compounds. core.ac.ukacs.org In some cases, the reaction can also be accompanied by the cyclotrimerization of the isocyanate to form an isocyanurate, a reaction that can be catalyzed by Lewis bases such as the amine substrate or the urea product itself. acs.org
Table 1: Effect of Solvent on Product Selectivity in Iron(II)-Catalyzed Hydroamination
| Solvent | Product(s) | Selectivity |
| Benzene-d6 | Urea and Biuret derivatives | Mixture, favors Biuret |
| Tetrahydrofuran (THF) | Urea derivative | Exclusive formation of mono-insertion product |
This table is generated based on findings related to the hydroamination of isocyanates catalyzed by (2,6-Mes2C6H3)2Fe. acs.org
The scope of the iron(II)-catalyzed reaction can be extended to synthesize more complex structures through multiple insertion events. core.ac.ukacs.org When a more nucleophilic amine is utilized as the substrate, the insertion of up to four isocyanate molecules into the N-H bond becomes possible. core.ac.ukacs.orgresearchgate.net This unique multi-insertion pathway leads to the formation of triuret (tri-insertion) and tetrauret (tetra-insertion) derivatives. core.ac.ukacs.orgresearchgate.net These higher-order urea derivatives are typically difficult to obtain through other synthetic methods, highlighting the utility of this catalytic system. core.ac.ukacs.org
Oligomerization and Polymerization Reactions
Isocyanates, particularly aromatic variants, are known to undergo oligomerization reactions, primarily dimerization and trimerization, which are often reversible. nih.gov These reactions are crucial in the production of various polyurethane materials. tue.nl
Aromatic isocyanates are susceptible to dimerization, which can be catalyzed by base catalysts like trialkylphosphines and pyridines. nih.gov The dimerization of 2,4-Toluene diisocyanate (2,4-TDI) occurs at a rate of about 0.005% per day at 40 °C. nih.gov This reaction is reversible, and the dimer can dissociate back to the isocyanate monomer at elevated temperatures (around 175 °C), a property utilized in creating blocked isocyanates for coating applications. nih.gov
Cyclotrimerization is another key reaction, producing a highly stable six-membered isocyanurate ring (1,3,5-triazine-2,4,6-trione). nih.govtue.nl This process is widely used to improve the physical, chemical, and mechanical properties of polyurethane materials, enhancing weatherability and thermal stability. tue.nl A wide array of catalysts can be employed for cyclotrimerization, which are generally categorized as those operating via a Lewis basic mechanism and metal-containing catalysts. tue.nl
Computational methods, such as density functional theory (DFT) and ab initio calculations, have been employed to investigate the mechanisms and reaction pathways of isocyanate oligomerization. nih.gov Studies on proxies like Toluene (B28343) Diisocyanate (TDI) provide valuable insights into the reactivity of aromatic isocyanates. nih.gov
Theoretical calculations using methods like G3MP2B3 have been used to study the dimerization of TDI. nih.gov Furthermore, the mechanism for the formation of the TDI trimer has been investigated using B3LYP/6-31G(d) calculations. nih.gov Such studies help in understanding the activation barriers for these reactions. For example, calculations at the M05-2X/6-31G** level of theory determined the activation barrier for dimer formation to be 105 kJ/mol and for the one-step trimer formation to be 167 kJ/mol. nih.gov These theoretical investigations are crucial for designing more efficient catalysts and controlling the oligomerization process for specific applications. nih.gov
Nucleophile-Catalyzed Polymerization of Isocyanates to Isocyanurates
The cyclotrimerization of isocyanates to form stable 1,3,5-triazine-2,4,6-triones, commonly known as isocyanurates, is a significant reaction in polymer chemistry, often employed to enhance the thermal and chemical resistance of polyurethane materials. dntb.gov.uatue.nl This transformation is typically catalyzed by nucleophiles, which initiate an anionic polymerization cascade. While specific studies detailing the nucleophile-catalyzed polymerization of 2,4,6-trimethylphenyl isocyanate are not extensively documented in the reviewed literature, the general mechanism for aryl isocyanates provides a framework for understanding its reactivity.
The process is initiated by the nucleophilic attack of a catalyst on the electrophilic carbon atom of the isocyanate group. Common catalysts for this reaction include tertiary amines, phosphines, carboxylates, and metal alkoxides. tue.nl The reaction proceeds through a series of stepwise additions of isocyanate monomers to the growing anionic chain end, ultimately leading to the formation of a six-membered isocyanurate ring.
The generally accepted anionic cyclotrimerization mechanism is as follows:
Initiation: A nucleophile (Nu⁻) attacks the carbonyl carbon of an isocyanate molecule, forming a reactive anionic intermediate.
Propagation: This intermediate then attacks a second isocyanate molecule, and this process repeats with a third monomer.
Cyclization: The resulting trimeric anion undergoes an intramolecular cyclization to form the stable isocyanurate ring, regenerating the nucleophilic catalyst in the process.
Highly efficient cyclotrimerization of a range of isocyanates has been achieved using N-heterocyclic olefins as organocatalysts, with catalyst loadings as low as 0.005%. rsc.org While 2,4,6-trimethylphenyl isocyanate was not explicitly mentioned in these studies, the broad substrate scope suggests its potential applicability.
Table 1: Common Catalyst Types for Isocyanate Cyclotrimerization
| Catalyst Class | Examples |
| Tertiary Amines | Triethylamine, DABCO |
| Phosphines | Triethylphosphine |
| Carboxylates | Potassium Acetate, Sodium Benzoate |
| Metal Alkoxides | Sodium Methoxide |
| N-Heterocyclic Olefins | Imidazolin-2-ylidenes |
Ring-Opening Copolymerization (ROCOP) with Epoxides
The ring-opening copolymerization (ROCOP) of isocyanates with epoxides presents a non-traditional route to polyurethanes with novel microstructures. polymer.cnacs.org This method offers the potential for chain-growth polymerization, allowing for control over molecular weight and dispersity. acs.org The copolymerization of aryl isocyanates and epoxides has been successfully achieved using a combination of a Lewis base initiator, such as an ammonium halide onium salt, and a Lewis acid activator and coordinator, like triisobutylaluminum. acs.org
This quasi-living anionic copolymerization yields polyurethanes with a predominantly alternating microstructure. polymer.cnacs.org The reaction is characterized by the regioselective attack of the oxyanion on the C=N bond of the isocyanate. polymer.cn Byproducts such as isocyanurate trimers and oxazolidinones can be effectively suppressed as the polymerization progresses. acs.org
A proposed mechanism for this Lewis pair-catalyzed copolymerization involves the activation of the epoxide by the Lewis acid, facilitating its ring-opening by the nucleophilic initiator. The resulting alkoxide then reacts with the isocyanate, which is also coordinated to the Lewis acid, to form the urethane (B1682113) linkage. This process continues in an alternating fashion.
While specific studies on the ROCOP of 2,4,6-trimethylphenyl isocyanate with epoxides are limited in the available literature, the general success with other aryl isocyanates suggests that it could be a viable comonomer. bohrium.comacs.orgscispace.com The steric bulk of the trimethylphenyl group might affect the copolymerization kinetics and the microstructure of the resulting polyurethane.
Table 2: Components of Lewis Pair Catalysis for Aryl Isocyanate and Epoxide ROCOP
| Component | Function | Example |
| Lewis Base (Initiator) | Initiates the ring-opening of the epoxide | Ammonium halide onium salt (e.g., NBu₄Br) |
| Lewis Acid (Activator) | Activates the epoxide and coordinates the propagating chain end | Triisobutylaluminum (i-Bu₃Al) |
| Monomers | Building blocks of the copolymer | Aryl isocyanate, Epoxide |
Regioselective Cyclopolymerization Studies
However, studies on the anionic polymerization of phenyl-substituted isoprene derivatives have shown that the substitution pattern can influence the polymer microstructure. rsc.org While not directly analogous, this highlights the importance of substituent effects on polymerization behavior. The bulky nature of the 2,4,6-trimethylphenyl group could potentially lead to interesting stereochemical outcomes in any polymerization process.
Reactions with Diketenes and Other Complex Organic Substrates
The reaction of isocyanates with diketene is a known method for the synthesis of 1,3-oxazine-2,4-dione derivatives. This reaction involves the addition of the isocyanate to the diketene molecule, followed by a rearrangement to form the heterocyclic ring system. While the general reaction is established, specific examples involving 2,4,6-trimethylphenyl isocyanate are not detailed in the provided search results. The reaction typically proceeds by the nucleophilic attack of the diketene enolate onto the isocyanate carbon, followed by cyclization. The steric hindrance from the trimethylphenyl group might necessitate more forcing reaction conditions.
Rhenium-Catalyzed CH Aminocarbonylation Reactions
Transition metal-catalyzed C-H aminocarbonylation using isocyanates as a carbonyl source is a powerful tool for the synthesis of amides. While the prompt specifies rhenium catalysis, the available literature more commonly describes ruthenium- and cobalt-catalyzed versions of this transformation. nih.govsemanticscholar.orgrsc.orgehu.es These reactions typically proceed via a C-H activation mechanism, where a directing group on the substrate coordinates to the metal center, facilitating the cleavage of a nearby C-H bond. The resulting metallacycle then undergoes migratory insertion of the isocyanate, followed by protonolysis to afford the amide product and regenerate the catalyst.
A mild protocol for the directed ruthenium-catalyzed C-H aminocarbonylation with isocyanates has been developed, guided by weakly Lewis basic functional groups. nih.gov This redox-neutral and base-free reaction provides access to anthranilamide derivatives. nih.gov Although specific examples using 2,4,6-trimethylphenyl isocyanate or a rhenium catalyst were not found in the search results, the general reactivity of aryl isocyanates in such transformations is well-established. nih.gov The electronic and steric properties of the 2,4,6-trimethylphenyl group would likely influence its reactivity in this context.
Catalysis Involving 2,4,6 Trimethylphenyl Isocyanate
Role as a Substrate in Catalytic Transformations
2,4,6-Trimethylphenyl isocyanate participates as a reactant in several metal-catalyzed reactions, where the isocyanate group (–N=C=O) is transformed into other valuable functional groups.
Substrate in Catalytic Hydroboration
The catalytic hydroboration of isocyanates is a powerful method for the synthesis of N-boryl formamides and, upon further reduction, N-methylamines. While a broad range of isocyanates have been successfully employed in this transformation using various catalysts, specific studies detailing the hydroboration of 2,4,6-trimethylphenyl isocyanate are not extensively documented in the reviewed literature. However, the general principles and catalyst systems developed for other aryl isocyanates provide a framework for understanding its potential reactivity.
Catalytic systems for isocyanate hydroboration often utilize transition metals or main group elements to achieve high selectivity. For instance, sodium hydride (NaH) has been reported as a simple, efficient, and economical catalyst for the chemoselective hydroboration of various isocyanates under mild, solvent-free conditions. goettingen-research-online.deresearchgate.netbohrium.com Depending on the equivalents of the borane (B79455) reagent, such as pinacolborane (HBpin), this system can selectively produce N-boryl formamides, bis(boryl)hemiaminals, or N-boryl methylamines. goettingen-research-online.deresearchgate.net Both aliphatic and other aromatic isocyanates are effectively converted, demonstrating excellent functional group tolerance. goettingen-research-online.deresearchgate.net
Cobalt-based catalysts, such as a pre-catalyst system of Co(acac)₂/dpephos, have also shown chemo-divergent activity in the hydroboration of isocyanates, yielding either formamides or N-methylamines based on the reaction conditions. rsc.org Furthermore, a cyclic carbodiphosphorane has been identified as an effective organocatalyst for the monohydroboration of various isocyanates at room temperature to yield N-boryl formamides. chemrxiv.org It is noteworthy that sterically demanding substrates, such as 1-adamantyl isocyanate, have shown reduced reactivity in some systems, which may suggest that the bulky 2,4,6-trimethylphenyl isocyanate could also present a challenge for certain catalysts. chemrxiv.org
Table 1: Examples of Catalytic Systems for Hydroboration of Aryl Isocyanates
| Catalyst System | Borane Source | Substrate Example | Product Type | Reference |
| NaH (0.1 mol%) | HBpin (1 equiv) | p-tolyl isocyanate | N-boryl formamide | goettingen-research-online.deresearchgate.net |
| NaH (0.1 mol%) | HBpin (3 equiv) | p-tolyl isocyanate | N-boryl methylamine | goettingen-research-online.deresearchgate.net |
| Co(acac)₂/dpephos | HBPin | General Aryl Isocyanates | Formamides or N-methylamines | rsc.org |
| Cyclic Carbodiphosphorane (1 mol%) | HBpin (1.1 equiv) | Benzyl isocyanate | N-boryl formamide | chemrxiv.org |
This table presents general findings for aryl isocyanates as specific data for 2,4,6-trimethylphenyl isocyanate was not available in the cited sources.
Substrate in Catalytic Hydroamination
Catalytic hydroamination involves the addition of an N-H bond across the C=N or C=O double bond of the isocyanate group. This atom-economical process is a direct route to urea (B33335) derivatives. While uncatalyzed hydroamination of isocyanates is possible, it often requires harsh conditions. Metal catalysts, particularly those based on earth-abundant metals like iron, have been developed to facilitate this reaction under milder conditions.
A two-coordinate Fe(II) m-terphenyl (B1677559) complex has been demonstrated as an effective precatalyst for the hydroamination of various isocyanates, leading to the selective formation of ureas or, with excess isocyanate, biurets. nsf.gov The reaction scope included various aryl isocyanates, and product selectivity could be controlled by adjusting the stoichiometry of the reactants. nsf.gov Although 2,4,6-trimethylphenyl isocyanate was not explicitly listed as a substrate in these studies, the successful conversion of other substituted aryl isocyanates suggests its potential applicability.
Substrate in Catalytic C-H Functionalization
The direct functionalization of C-H bonds is a significant area of research aimed at streamlining synthetic routes. mdpi.com Isocyanates can act as "amidating agents" in such reactions, where a metal catalyst facilitates the insertion of the isocyanate into an activated C-H bond, typically on an adjacent aromatic or heterocyclic ring. This provides a convergent and atom-economic pathway to amides.
Cobalt(III) complexes have been successfully used to catalyze the C-H bond amidation of arenes and heterocycles with a wide array of isocyanates. nih.gov These reactions, often directed by a functional group on the substrate, exhibit good functional group compatibility and are scalable. nih.gov Rhodium(III) catalysts have also proven to be highly versatile for the addition of C(sp²)–H bonds across the polarized π-bonds of isocyanates. nih.gov While these studies demonstrate the principle with various aryl isocyanates, specific examples employing 2,4,6-trimethylphenyl isocyanate as the coupling partner were not highlighted in the provided sources. nih.govresearchgate.netrsc.org
Incorporation into Catalyst Ligand Systems
The 2,4,6-trimethylphenyl (mesityl) group is a common structural motif in ligand design, prized for its steric bulk which can be used to control the coordination environment of a metal center, enhance catalyst stability, and influence selectivity. While direct synthesis of ligands from 2,4,6-trimethylphenyl isocyanate is not widely reported, ligands containing the mesityl group are crucial in chromium and ruthenium catalysis. These ligands are typically synthesized from other mesityl-containing precursors.
Design and Synthesis of Metal Complexes with Isocyanate-Derived Ligands (e.g., Chromium, Ruthenium)
The synthesis of chromium and ruthenium complexes often involves ligands that provide a specific coordination geometry and electronic environment to the metal center. The bulky 2,4,6-trimethylphenyl group is frequently incorporated into N-heterocyclic carbene (NHC) ligands, such as 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes), and phosphine (B1218219) ligands.
Chromium Complexes: Chromium(III) complexes with various nitrogen- and phosphorus-based ligands have been synthesized for applications in catalysis. jocpr.comresearchgate.netnih.gov For instance, chromium(II) complexes with chelating bis(alkoxide) ligands have been prepared and their reactivity with organoazides investigated for the catalytic production of carbodiimides. semanticscholar.org In some cases, chromium(IV)-imido complexes bearing a mesityl group (Cr(IV)=N-Mes) have been generated from mesitylazide, and these species are active in nitrene-transfer reactions. semanticscholar.org
Ruthenium Complexes: The 2,4,6-trimethylphenyl group is a cornerstone of many highly successful ruthenium-based olefin metathesis catalysts. For example, the ubiquitous Grubbs second-generation catalyst and related systems often feature an NHC ligand with mesityl substituents (e.g., IMes). These bulky ligands are known to promote high catalytic activity and stability. The synthesis of these specific NHC ligands, however, typically starts from mesitylamine, not mesityl isocyanate.
Evaluation of Catalytic Activity in Polymerization Reactions (e.g., ROMP, Cyclopolymerization)
Ligands bearing the 2,4,6-trimethylphenyl group play a significant role in polymerization catalysis, particularly in Ring-Opening Metathesis Polymerization (ROMP).
ROMP: Ruthenium catalysts bearing mesityl-containing NHC ligands are among the most effective for ROMP, a powerful technique for synthesizing polymers from strained cyclic olefins. wikipedia.orgresearchgate.net The steric bulk of the mesityl groups on the NHC ligand is crucial for generating a coordinatively unsaturated, highly active 14-electron species that drives the catalytic cycle. These catalysts exhibit high tolerance to a wide range of functional groups and can provide excellent control over polymer molecular weight and dispersity. researchgate.netresearchgate.net Vanadium imido NHC complexes, also featuring bulky N-aryl groups like N-(2,6-Me₂C₆H₃), have been developed as productive catalysts for Ring-Closing Metathesis (RCM) reactions. nsf.gov
Cyclopolymerization: While there is extensive research on the polymerization of isocyanates, the use of ligands explicitly derived from 2,4,6-trimethylphenyl isocyanate in cyclopolymerization is not well-documented in the available literature.
Advanced Applications in Organic and Polymer Chemistry Research
Building Block for Complex Organic Molecule Synthesis
The isocyanate functional group is a cornerstone of addition chemistry, and 2,4,6-Trimethoxyphenyl isocyanate serves as a versatile precursor for introducing the sterically hindered and electron-rich 2,4,6-trimethoxyphenylamino carbonyl moiety into a variety of organic structures. Its primary utility lies in its reaction with nucleophiles such as amines, alcohols, and thiols.
The general reactivity of isocyanates involves the nucleophilic attack on the electrophilic carbonyl carbon of the isocyanate group. This fundamental reaction is a reliable and high-yield method for forming stable covalent bonds, making isocyanates like this compound valuable tools for synthetic chemists in constructing complex molecular frameworks.
Synthesis of Specific N-Substituted Organic Compounds (e.g., Ureas)
One of the most prominent applications of isocyanates is in the synthesis of N,N'-disubstituted ureas. The reaction of this compound with a primary or secondary amine proceeds readily to form a stable urea (B33335) linkage. conicet.gov.arwikipedia.org This reaction is highly efficient and provides a straightforward route to unsymmetrical ureas, where one nitrogen atom is substituted with the 2,4,6-trimethoxyphenyl group and the other is substituted with a residue from the amine reactant. organic-chemistry.org
This methodology is crucial for creating molecules with potential biological activity or for use as intermediates in multi-step syntheses. The resulting urea derivatives incorporate the unique steric and electronic features of the trimethoxyphenyl group. General methods for synthesizing unsymmetrical ureas often involve the direct condensation of an isocyanate with an amine. wikipedia.org
Table 1: Representative N-Substituted Ureas via this compound This table illustrates the potential urea structures formed from the reaction of this compound with various primary and secondary amines.
| Amine Reactant | Resulting Urea Product Name |
| Aniline (B41778) | 1-(2,4,6-Trimethoxyphenyl)-3-phenylurea |
| Benzylamine | 1-(2,4,6-Trimethoxyphenyl)-3-benzylurea |
| Diethylamine | 1,1-Diethyl-3-(2,4,6-trimethoxyphenyl)urea |
| Cyclohexylamine | 1-(2,4,6-Trimethoxyphenyl)-3-cyclohexylurea |
Polyurethane and Novel Polymer Backbone Formation
In polymer chemistry, isocyanates are fundamental monomers for the synthesis of polyurethanes, a highly versatile class of polymers. youtube.com While di- or poly-functional isocyanates are required to build the main polymer chain, monofunctional isocyanates like this compound play a crucial role in controlling polymer architecture and introducing specific functionalities.
The conventional synthesis of polyurethanes involves the polyaddition reaction of diisocyanates with polyols. researchgate.netgoogle.com By incorporating a monofunctional isocyanate, it is possible to cap the polymer chains, thereby controlling the molecular weight and tuning the final properties of the material. Furthermore, the 2,4,6-trimethoxyphenyl group can be introduced as a pendant group, modifying the polymer's characteristics.
Development of Polyallophanates and Other Novel Polymeric Architectures
Beyond standard polyurethane synthesis, isocyanates can undergo further reactions to create more complex polymer structures. An important example is the formation of allophanates. This reaction occurs when an isocyanate reacts with the N-H bond of a urethane (B1682113) linkage, which itself was formed from a prior isocyanate-alcohol reaction.
By reacting this compound with a pre-formed polyurethane that contains residual N-H groups in its backbone, it is possible to graft the bulky 2,4,6-trimethoxyphenyl group onto the polymer chain. This creates a polyallophanate structure, a novel architecture where these specialized groups are attached to the main polyurethane backbone. This modification can significantly alter the polymer's properties, such as its solubility, thermal behavior, and interaction with other materials.
Investigation of Polymer Microstructures and Properties
The structure of the isocyanate used in polymerization has a profound impact on the resulting polymer's microstructure and macroscopic properties. mdpi.com The introduction of the 2,4,6-trimethoxyphenyl group, either as an end-cap or a pendant group, would be expected to influence several key characteristics:
Phase Separation: In segmented polyurethanes, the bulky and rigid aromatic nature of the trimethoxyphenyl group would likely influence the morphology of the hard segments. Its steric hindrance could disrupt regular chain packing and crystallinity.
Hydrogen Bonding: The three methoxy (B1213986) groups can act as hydrogen bond acceptors, potentially altering the hydrogen bonding network within the polymer, which is critical for its mechanical properties.
Contribution to Materials Science Innovations
The unique structural attributes of this compound make it a candidate for developing innovative materials with tailored properties. By incorporating the 2,4,6-trimethoxyphenyl moiety, material scientists can design polymers for specialized applications.
The potential contributions include:
Specialty Coatings and Adhesives: The polarity and hydrogen bonding capability of the methoxy groups could enhance adhesion to various substrates. The bulkiness of the group could be used to tune the refractive index of optical polymers or create surfaces with specific wettability. mdpi.com
Toughening Agents: Isocyanates can be used as reactive toughening agents in other polymer systems, such as poly(butylene terephthalate), by reacting with end groups to increase molecular weight and improve mechanical performance. researchgate.net
Self-Healing Materials: The specific bonding and phase behavior introduced by specialized isocyanates can be exploited in the design of self-healing polymers, a significant area of materials innovation. mdpi.com
Spectroscopic and Advanced Characterization Techniques in Academic Research
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The most prominent and diagnostic feature in the IR spectrum of 2,4,6-trimethoxyphenyl isocyanate is the strong and sharp absorption band associated with the asymmetric stretching vibration of the isocyanate (–N=C=O) group. This peak typically appears in a distinct region of the spectrum, generally between 2240 and 2280 cm⁻¹. spectroscopyonline.compaint.org The high intensity and unique position of this band make it an excellent marker for the presence of the isocyanate functionality and for monitoring its conversion during chemical reactions, such as the formation of polyurethanes. spectroscopyonline.compaint.org Other characteristic absorptions would include C-H stretching from the methyl and aromatic groups, C=C stretching of the aromatic ring, and C-O stretching from the methoxy (B1213986) ethers. pressbooks.pub
| Functional Group | Vibration Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |
| Isocyanate (–N=C=O) | Asymmetric Stretch | 2240 - 2280 spectroscopyonline.compaint.org | Strong, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 pressbooks.pub | Medium to Weak |
| Alkyl C-H (in -OCH₃) | Stretch | 2850 - 2960 pressbooks.pub | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 youtube.com | Medium to Weak |
| Ether C-O | Stretch | 1000 - 1300 pressbooks.pub | Strong |
Mass Spectrometry (MS) for Molecular and Fragment Analysis
Mass spectrometry is a critical analytical tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC/MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like isocyanates. researchgate.net In a typical GC/MS analysis of this compound, the compound would first be separated from other components of a mixture on a GC column. Upon entering the mass spectrometer, it would be ionized, commonly by Electron Ionization (EI). nih.gov The resulting mass spectrum would show a molecular ion (M⁺) peak corresponding to the mass of the intact molecule, along with a series of fragment ions. The fragmentation pattern provides structural information that can be used to confirm the identity of the compound. GC/MS is particularly useful for assessing the purity of this compound and for identifying byproducts in a reaction mixture. researchgate.netnih.gov
Electrospray Ionization (ESI) is a soft ionization technique that is particularly valuable for analyzing polar, less volatile, and thermally labile molecules, as it typically produces intact molecular ions with minimal fragmentation. researchgate.netsemanticscholar.orgnih.gov While isocyanates can be analyzed by other methods, ESI-MS is highly effective for characterizing the products of their reactions, such as ureas and urethanes, which may be less volatile. The technique involves spraying a solution of the analyte into the mass spectrometer, creating charged droplets from which gas-phase ions are generated. researchgate.net Extractive Electrospray Ionization (EESI), a variant of ESI, allows for the direct, real-time analysis of samples in their native state with high sensitivity and selectivity, making it suitable for online reaction monitoring. nih.govcopernicus.org This could be applied to track the reaction of this compound in solution, providing immediate data on the formation of products. nih.gov
Pyrolysis-Mass Spectrometry Studies
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used to determine the structure of complex, non-volatile materials by thermally decomposing them into smaller, stable fragments that can be analyzed by GC/MS. eag.comresearchgate.net The sample is rapidly heated to a high temperature (typically 500–800°C) in an inert atmosphere, causing chemical bonds to break in a reproducible manner. eag.com The resulting fragments, known as pyrolyzates, are then separated by a gas chromatograph and identified by a mass spectrometer, allowing for the structural elucidation of the original molecule. researchgate.net
While specific Py-GC/MS studies on this compound are not available in the reviewed literature, the technique's application to other aromatic isocyanates and related polymers provides a basis for predicting its thermal degradation behavior. researchgate.net When subjected to pyrolysis, polyurethane polymers, which are formed from diisocyanates, often regenerate the original diisocyanate as a dominant product in the pyrogram. researchgate.net
For this compound, the expected thermal degradation pathways would likely involve several key fragmentation patterns:
Isocyanate Group Cleavage: The primary and most predictable fragmentation would be the cleavage of the isocyanate group (-NCO) from the aromatic ring.
Methoxy Group Fragmentation: The three methoxy (-OCH₃) groups are susceptible to cleavage, potentially leading to the formation of various phenolic and demethylated species.
Ring Fragmentation: At higher pyrolysis temperatures, the aromatic ring itself would be expected to break apart, yielding smaller aromatic compounds such as benzene (B151609) derivatives. researchgate.net
The precise identification of these fragments would provide definitive structural confirmation of the parent molecule. The process eliminates the need for complex sample preparation, as materials can often be analyzed in their "as-received" state. eag.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's physical and chemical properties.
A search of the reviewed literature and crystallographic databases did not yield a publicly available crystal structure for this compound. However, the analysis of closely related compounds demonstrates the power of this technique. For example, the crystal structure of 2,4,6-Trimethylphenyl isocyanide, an isosteric analogue, has been determined by X-ray diffraction. researchgate.net
In the study of 2,4,6-Trimethylphenyl isocyanide, the molecule was found to have a crystallographic mirror plane that includes all non-hydrogen atoms. researchgate.net The isocyano group is nearly linear, and the analysis provided precise bond distances and packing information. researchgate.net Such data is invaluable for understanding how molecules arrange themselves in the solid state. Similarly, the crystal structure of 2,4,6-trichlorophenylisonitrile reveals layers held together by halogen-nitrile interactions. mdpi.com Should a suitable crystal of this compound be obtained, X-ray diffraction would be the principal technique to elucidate its solid-state conformation and intermolecular packing forces.
Table 1: Crystallographic Data for the Related Compound 2,4,6-Trimethylphenyl isocyanide
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₀H₁₁N | researchgate.net |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pnma | researchgate.net |
| N≡C Bond Distance (Å) | 1.158 (3) | researchgate.net |
Homogeneity and Purity Assessment via Chromatography
Assessing the homogeneity and purity of reactive chemical compounds like this compound is critical. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for this purpose. Due to the high reactivity of the isocyanate group (-NCO), direct analysis is challenging, and derivatization is almost always required to form a stable, readily analyzable product. nih.govepa.gov
In this common approach, the isocyanate is reacted with a derivatizing agent to form a stable urea (B33335) derivative. epa.govgoogle.com This process consumes the reactive -NCO group, allowing for reliable chromatographic separation and quantification. The choice of derivatizing agent and chromatographic conditions is crucial for achieving accurate results.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of isocyanate derivatives. google.com A typical method involves derivatizing the isocyanate with an agent like dibutylamine or 1-(2-pyridyl)piperazine. epa.govgoogle.com The resulting stable urea is then separated on a reversed-phase column (e.g., C18) and detected, often by UV or mass spectrometry (MS) detectors. google.comthermofisher.com Gradient elution is commonly used to separate the main component from any impurities.
Gas Chromatography (GC): GC, typically coupled with a mass spectrometer (GC-MS), is another powerful tool for purity assessment. nih.gov Similar to HPLC, analysis often involves derivatization to improve volatility and thermal stability. One method involves hydrolysis of the isocyanate to its corresponding amine, followed by derivatization of the amine with an agent like ethyl chloroformate before GC-MS analysis. nih.gov This allows for the simultaneous determination of the original isocyanate and any related amine impurities. nih.gov Commercial suppliers of similar compounds, such as 3,4,5-Trimethoxyphenyl isocyanate and 2,4,6-Trimethylphenyl isocyanate, often use GC to determine assay purity. midlandsci.com
Table 2: Typical Chromatographic Methods for Isocyanate Analysis
| Technique | Derivatizing Agent | Column Type | Mobile Phase / Carrier Gas | Detector | Reference |
|---|---|---|---|---|---|
| HPLC | 1-(2-Pyridyl)piperazine | Reversed-Phase (e.g., C18) | Acetonitrile / Ammonium Acetate Buffer | UV, MS | google.com |
| HPLC | Dibutylamine | Reversed-Phase | Acetonitrile / Water | LC-MS | epa.gov |
| GC-MS | Ethyl Chloroformate (after hydrolysis) | Capillary (e.g., DB-5ms) | Helium | MS | nih.gov |
Theoretical and Computational Investigations of 2,4,6 Trimethylphenyl Isocyanate
Quantum Chemical Calculations for Reaction Mechanisms
Quantum chemical calculations are powerful tools for elucidating the mechanisms of chemical reactions, providing insights into the energies of reactants, transition states, and products.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. For aromatic isocyanates, DFT calculations, often using functionals like B3LYP, are employed to study reaction mechanisms such as urethane (B1682113) formation. researchgate.netresearchgate.net These studies help in understanding the step-by-step process of bond formation and breaking.
For a hypothetical reaction involving 2,4,6-trimethoxyphenyl isocyanate, DFT calculations would likely be used to model the interaction with a nucleophile, such as an alcohol. The calculations would aim to identify the key intermediates and transition states along the reaction pathway. The presence of three electron-donating methoxy (B1213986) groups at the ortho and para positions would be expected to increase the electron density on the isocyanate group, potentially affecting the activation energy of the reaction.
A general finding from DFT studies on substituted phenyl isocyanates is that the reaction mechanism can be influenced by the nature of the substituents. For instance, in the reaction with alcohols, a concerted or a stepwise mechanism may be favored depending on the electronic properties of the aromatic ring. researchgate.net
Table 1: Representative DFT Functionals and Basis Sets Used in Isocyanate Reaction Studies
| Computational Method | Basis Set | Typical Application |
|---|---|---|
| B3LYP | 6-31G(d) | Geometry optimization and frequency calculations of reactants, transition states, and products. researchgate.net |
| B3LYP | 6-31+G(d,p) | Investigation of reaction mechanisms, including concerted versus stepwise pathways. researchgate.net |
This table is illustrative and based on common computational practices for similar molecules.
High-level ab initio methods, such as the Gaussian-n theory (e.g., G3MP2B3), provide more accurate energy calculations compared to standard DFT methods. These protocols are often used to obtain reliable thermodynamic properties and reaction energy barriers. researchgate.netnih.gov For instance, the G3MP2B3 protocol has been used to study the dimerization of phenyl isocyanate and to determine the thermodynamic stability of the resulting isomers. researchgate.net
In the context of this compound, G3MP2B3 calculations could be employed to accurately determine the enthalpy of formation and the Gibbs free energy of reaction for various processes. This would allow for a quantitative assessment of the thermodynamic feasibility and spontaneity of its reactions.
Energy Profile and Transition State Analysis
A key aspect of computational reaction mechanism studies is the construction of an energy profile, which maps the energy of the system as it progresses from reactants to products. This profile helps to identify the transition states, which are the highest energy points along the reaction coordinate, and to calculate the activation energy of the reaction.
For the reaction of a substituted phenyl isocyanate with an alcohol, computational studies have shown that the activation energy is sensitive to the electronic nature of the substituent. nih.gov The electron-donating methoxy groups in this compound are expected to increase the activation energy for nucleophilic attack on the isocyanate carbon, thereby reducing the reaction rate compared to unsubstituted phenyl isocyanate.
Transition state analysis involves determining the geometry of the transition state and analyzing its vibrational frequencies to confirm that it represents a true saddle point on the potential energy surface. For isocyanate reactions, the transition state often involves the partial formation of new bonds and the partial breaking of existing ones. researchgate.net
Solvent Effects in Reaction Mechanism Studies
The solvent can have a significant impact on the rates and mechanisms of chemical reactions. researchgate.net For isocyanate reactions, the polarity of the solvent is known to affect the reaction rate. researchgate.net Computational studies often account for solvent effects using implicit solvent models, such as the Solvation Model based on Density (SMD). researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant.
In the case of this compound, computational studies incorporating a solvent model would be crucial for accurately predicting its reactivity in different media. For example, polar solvents might stabilize charged intermediates or transition states, thereby accelerating the reaction. researchgate.net Conversely, nonpolar solvents might favor different reaction pathways. The choice of solvent can influence whether a reaction proceeds through a concerted or stepwise mechanism.
Molecular Modeling and Simulation for Structure-Reactivity Correlations
Molecular modeling and simulation techniques can be used to establish correlations between the molecular structure of a compound and its reactivity. For substituted aromatic isocyanates, the electronic properties of the substituents play a crucial role in determining the reactivity of the isocyanate group.
The Hammett equation is a classic example of a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. While not a computational method in itself, the parameters used in such correlations can be derived from computational data. For this compound, the electron-donating nature of the three methoxy groups would result in a negative Hammett parameter, indicating a decrease in reactivity towards nucleophiles compared to unsubstituted phenyl isocyanate.
Computational studies can provide a more detailed, quantitative understanding of these structure-reactivity relationships by calculating various molecular descriptors, such as atomic charges, electrostatic potentials, and frontier molecular orbital energies. These descriptors can then be correlated with experimentally observed reaction rates.
Comparative Studies and Structure Reactivity Relationships
Comparison with Related Aryl Isocyanates
The reactivity of aryl isocyanates is largely governed by the electronic nature of the substituents on the aromatic ring. Electron-donating groups generally decrease the electrophilicity of the isocyanate carbon, thereby reducing its reactivity towards nucleophiles. Conversely, electron-withdrawing groups enhance reactivity.
In the case of 2,4,6-trimethoxyphenyl isocyanate, the three methoxy (B1213986) groups at the ortho and para positions exert a strong electron-donating effect through resonance. This increased electron density on the aromatic ring is delocalized onto the isocyanate functional group, which diminishes the partial positive charge on the carbonyl carbon. Consequently, this compound is expected to be less reactive towards nucleophiles compared to unsubstituted phenyl isocyanate or aryl isocyanates bearing electron-withdrawing groups like nitro or halo substituents.
The steric bulk of the two ortho-methoxy groups also plays a crucial role in modulating the reactivity of this compound. These bulky groups can hinder the approach of nucleophiles to the electrophilic carbon of the isocyanate, further reducing the reaction rate. This steric hindrance is a common feature in ortho-substituted aryl isocyanates and can be exploited to control the selectivity of reactions. For instance, in the synthesis of polyurethanes, the differential reactivity of isocyanate groups in diisocyanates like 2,4-toluene diisocyanate (TDI), where one isocyanate is more sterically hindered than the other, is a key factor.
Comparative Analysis with Isothiocyanates (e.g., 2,4,6-Trimethylphenyl Isothiocyanate)
The comparison between isocyanates and their sulfur analogs, isothiocyanates, reveals significant differences in reactivity stemming from the fundamental properties of oxygen and sulfur.
Influence of Substituent Steric and Electronic Effects on Reactivity
Isothiocyanates are generally less reactive towards nucleophiles than their corresponding isocyanates. This is attributed to the lower electronegativity and greater polarizability of sulfur compared to oxygen. The C=S bond in isothiocyanates is also weaker than the C=O bond in isocyanates.
In comparing this compound with 2,4,6-trimethylphenyl isothiocyanate, both steric and electronic effects must be considered. The three methyl groups on the mesitylene (B46885) ring of 2,4,6-trimethylphenyl isothiocyanate are also bulky and electron-donating, though their electronic influence is primarily through induction, which is generally weaker than the resonance effect of methoxy groups.
The table below summarizes the expected relative reactivity based on general principles of electronic and steric effects.
| Compound | Functional Group | Substituents | Expected Electronic Effect | Expected Steric Hindrance | Predicted Relative Reactivity |
| This compound | Isocyanate | 2,4,6-Trimethoxy | Strongly electron-donating (resonance) | High | Lower |
| 2,4,6-Trimethylphenyl isothiocyanate | Isothiocyanate | 2,4,6-Trimethyl | Moderately electron-donating (inductive) | High | Higher than the isocyanate, but lower than less substituted isothiocyanates |
Divergent and Convergent Reaction Pathways
The differences in reactivity between isocyanates and isothiocyanates can lead to divergent reaction pathways, where the two compounds yield different products under the same reaction conditions. This is often exploited in diversity-oriented synthesis to generate a wide range of molecular scaffolds. rsc.org For example, in certain cycloaddition reactions, the isocyanate might favor a [2+2] cycloaddition across the C=O bond, while the isothiocyanate could undergo a different mode of reaction or require more forcing conditions.
Conversely, convergent pathways are also possible, where both isocyanates and isothiocyanates lead to analogous products, such as the formation of ureas and thioureas upon reaction with amines. However, the reaction conditions required to achieve these transformations may differ significantly in terms of temperature, reaction time, and the need for catalysts.
Analogous Reactivity with Isocyanides (e.g., 2,4,6-Trimethylphenyl Isocyanide)
Isocyanides, or isonitriles, represent another class of related compounds with a distinct reactivity profile. Unlike isocyanates and isothiocyanates, the carbon atom in the isocyanide functional group (R-N≡C) is formally divalent, which allows it to act as both a nucleophile and an electrophile.
Shared and Distinct Mechanistic Paradigms
The reactivity of isocyanides is fundamentally different from that of isocyanates. While isocyanates are primarily electrophilic, isocyanides can engage in α-addition reactions, where both a cation and an anion add to the same carbon atom. This unique reactivity is the cornerstone of many multicomponent reactions.
A structural study of 2,4,6-trimethylphenyl isocyanide revealed that the isocyano group is nearly linear. researchgate.net The electronic properties of the substituents on the aryl ring also influence the reactivity of isocyanides. Electron-donating groups, such as the methyl groups in 2,4,6-trimethylphenyl isocyanide, can modulate the electronic character of the isocyanide carbon.
Role in Multicomponent Reactions (MCRs)
Isocyanides are renowned for their utility in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, which allow for the rapid assembly of complex molecules from simple starting materials. acs.orgnih.govfrontiersin.orgnih.govresearchgate.net These reactions are highly atom-economical and are of great value in combinatorial chemistry and drug discovery.
The Ugi four-component reaction (U-4CR) typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce a dipeptide-like product. beilstein-journals.org The Passerini three-component reaction (P-3CR) involves a carbonyl compound, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. nih.gov
The steric hindrance provided by the 2,4,6-trimethylphenyl group in 2,4,6-trimethylphenyl isocyanide can influence the stereochemical outcome of these reactions. While specific studies on the role of this compound in MCRs are not prevalent in the literature, it is expected that its electrophilic nature would allow it to participate in different types of MCRs, likely those involving initial nucleophilic attack on the isocyanate carbon. The significant steric bulk of the 2,4,6-trimethoxyphenyl group would undoubtedly impact the feasibility and outcome of such reactions.
The table below provides a general comparison of the role of these functional groups in MCRs.
| Compound Type | Key Reactivity | Common MCRs |
| Aryl Isocyanates | Electrophilic | Can participate as electrophiles in various MCRs. |
| Aryl Isothiocyanates | Less electrophilic than isocyanates | Can participate in similar MCRs to isocyanates, but may require different conditions. |
| Aryl Isocyanides | α-Addition | Ugi, Passerini, and related reactions. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2,4,6-trimethoxyphenyl isocyanate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via the Curtius rearrangement or nucleophilic substitution of 2,4,6-trimethoxyphenylamine with phosgene. For example, in a substitution reaction, anhydrous conditions and a polar aprotic solvent (e.g., dichloromethane) are critical to avoid hydrolysis of the isocyanate group. Yield optimization requires strict temperature control (0–5°C) and stoichiometric excess of phosgene .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR verify methoxy group integration and isocyanate functionality.
- FT-IR : A sharp absorption band near 2270 cm confirms the -NCO group.
- HPLC-Purity Analysis : Reverse-phase chromatography with UV detection (λ = 254 nm) ensures >98% purity .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- Storage : Store at 0–6°C under inert gas (argon/nitrogen) to prevent moisture-induced degradation.
- Personal Protection : Use nitrile gloves, fume hoods, and full-face respirators due to its lachrymatory and respiratory sensitization risks.
- Spill Management : Neutralize with dry sand or vermiculite, avoiding aqueous solutions to prevent exothermic reactions .
Advanced Research Questions
Q. How does the electron-rich 2,4,6-trimethoxyphenyl group influence the reactivity of isocyanate in nucleophilic additions?
- Methodological Answer : The methoxy groups act as electron-donating substituents, reducing the electrophilicity of the isocyanate carbon. This necessitates stronger nucleophiles (e.g., primary amines) or catalysts (e.g., Lewis acids like ZnCl) to accelerate carbamate/urea formation. Kinetic studies using in-situ IR or calorimetry can quantify reactivity differences compared to unsubstituted phenyl isocyanates .
Q. What solvent systems minimize side reactions during this compound-based coupling reactions?
- Methodological Answer :
- Aprotic Solvents : Dichloromethane or THF minimizes hydrolysis.
- Additives : Molecular sieves (3Å) or anhydrous MgSO sequester trace moisture.
- Controlled Temperature : Reactions at -20°C suppress dimerization to uretidione byproducts .
Q. How to resolve contradictions in reported reaction yields for thiourea derivatives synthesized from this compound?
- Methodological Answer : Discrepancies often arise from variations in:
- Stoichiometry : Excess isocyanate (1.5–2.0 eq) improves conversion.
- Workup Protocols : Rapid extraction (e.g., with ethyl acetate) prevents prolonged exposure to aqueous phases, which degrade thioureas.
- Analytical Calibration : Validate yields via NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Q. What strategies enable the use of this compound in multistep syntheses of bioactive molecules?
- Methodological Answer : The compound serves as a precursor for tubulin polymerization stimulators. For example, coupling with propargylamines via click chemistry generates triazole-linked derivatives. Purification via flash chromatography (silica gel, hexane/EtOAc gradient) isolates intermediates, while MALDI-TOF MS confirms product identity .
Q. How does thermal stability impact the storage and application of this compound?
- Methodological Answer : The compound undergoes cyclotrimerization above 50°C, forming a triazine derivative. Differential scanning calorimetry (DSC) reveals an exothermic peak at 60–65°C. For long-term stability, store under argon at -20°C and monitor purity via TLC (R = 0.7 in hexane:EtOAc 4:1) .
Q. What purification techniques are optimal for isolating this compound derivatives from complex reaction mixtures?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
